benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate
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Overview
Description
BenzylN-[(3R)-1-benzylazepan-3-yl]carbamate: is an organic compound with a complex structure, primarily used in industrial and scientific research applications. It is not intended for clinical diagnosis or therapeutic use in humans or animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzylN-[(3R)-1-benzylazepan-3-yl]carbamate typically involves the protection of amines using carbamate groups. One common method is the use of benzyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate . The reaction is usually carried out under mild conditions, often at room temperature.
Industrial Production Methods: Industrial production methods for carbamates, including benzylN-[(3R)-1-benzylazepan-3-yl]carbamate, often involve large-scale synthesis using similar protective group strategies. The use of catalytic hydrogenation and other scalable reactions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: BenzylN-[(3R)-1-benzylazepan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using hydrogenation with palladium on carbon (Pd-C) as a catalyst.
Substitution: Commonly involves nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with Pd-C.
Substitution: Nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
BenzylN-[(3R)-1-benzylazepan-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, although not used clinically.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of benzylN-[(3R)-1-benzylazepan-3-yl]carbamate involves its role as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under specific conditions, such as acidic or basic environments, or through catalytic hydrogenation . This selective protection and deprotection are crucial in multi-step organic syntheses.
Comparison with Similar Compounds
- Benzyl N-[(3R)-3-piperidyl]carbamate
- Benzyl N-[(3R)-pyrrolidin-3-yl]carbamate
- N2-[(Benzyloxy)carbonyl]-N-[(3R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-4-oxo-3-pyrrolidinyl]-L-leucinamide .
Uniqueness: BenzylN-[(3R)-1-benzylazepan-3-yl]carbamate is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other carbamates. Its ability to form stable linkages and undergo selective deprotection makes it valuable in complex organic syntheses .
Properties
Molecular Formula |
C21H26N2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate |
InChI |
InChI=1S/C21H26N2O2/c24-21(25-17-19-11-5-2-6-12-19)22-20-13-7-8-14-23(16-20)15-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,22,24)/t20-/m1/s1 |
InChI Key |
WNVDCAHMUXAYLH-HXUWFJFHSA-N |
Isomeric SMILES |
C1CCN(C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC(C1)NC(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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